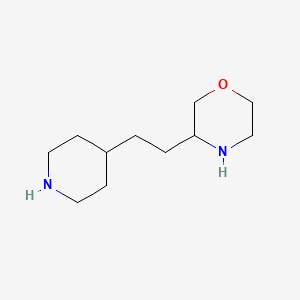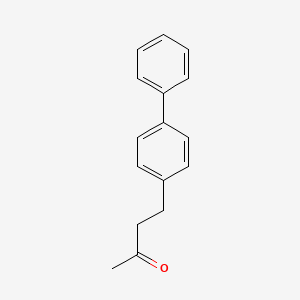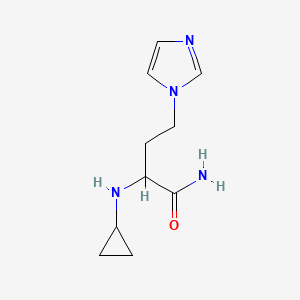
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate imidazole precursor with a cyclopropylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated imidazole products .
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the cyclopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanol
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butyl chloride
Uniqueness
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for various applications .
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-4-imidazol-1-ylbutanamide |
InChI |
InChI=1S/C10H16N4O/c11-10(15)9(13-8-1-2-8)3-5-14-6-4-12-7-14/h4,6-9,13H,1-3,5H2,(H2,11,15) |
Clave InChI |
HZATWEXEDZSWHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(CCN2C=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


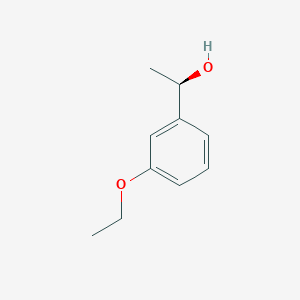
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
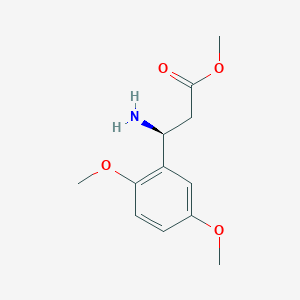

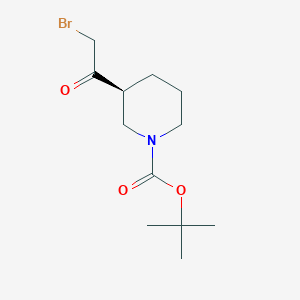
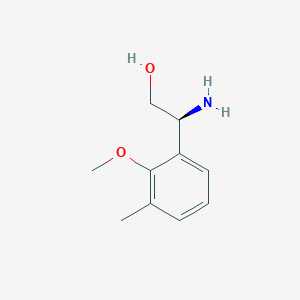
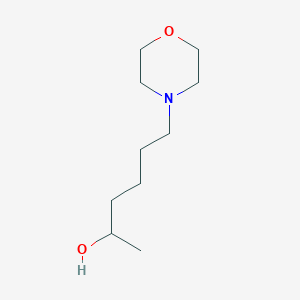
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
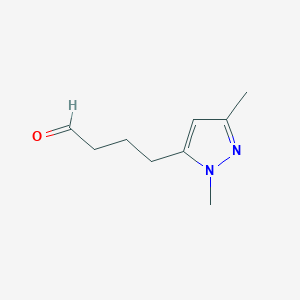
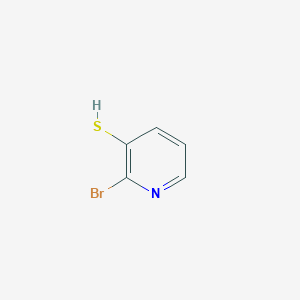

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
